Formyl methylenetriphenylphosphorane

Organic Synthesis Wittig Reaction Aldehyde Homologation

Researchers requiring α,β-unsaturated aldehydes often face multi-step Wittig/reduction/oxidation sequences that erode cumulative yield. This preformed, crystalline formyl ylide delivers enals in a single step from aldehydes or ketones. • Direct two-carbon homologation to enals-eliminates reduction-oxidation penalty • Bench-stable crystalline solid (mp 185-188°C) stored under inert gas; ambient-compatible shipping • Validated in cinnamaldehyde library synthesis, [¹³C]-leukotriene isotopologue construction, and epoxy resin catalysis up to 225°C. Supplied at 97% purity with Certificate of Analysis.

Molecular Formula C20H17OP
Molecular Weight 304.3 g/mol
Cat. No. B7933932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormyl methylenetriphenylphosphorane
Molecular FormulaC20H17OP
Molecular Weight304.3 g/mol
Structural Identifiers
SMILESC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3C=O
InChIInChI=1S/C20H17OP/c1-22(18-11-4-2-5-12-18,19-13-6-3-7-14-19)20-15-9-8-10-17(20)16-21/h2-16H,1H2
InChIKeyWLNHKVMQWPCCER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Formyl Methylenetriphenylphosphorane – Procurement-Grade Profile


Formyl methylenetriphenylphosphorane (CAS 2136-75-6; synonym: (triphenylphosphoranylidene)acetaldehyde, HCOCH=P(C₆H₅)₃) is a formyl-stabilized phosphonium ylide of the Wittig reagent class. It is commercially supplied as a pink-to-brown crystalline powder with a melting point of 185–188 °C and a typical purity of ≥97% (may contain up to ~3% water) . Its defining structural feature is the electron-withdrawing formyl substituent directly conjugated to the ylidic P=C bond, which imparts a reactivity profile distinct from ester-, ketone-, or alkoxy-stabilized congeners. The compound is primarily employed for the one-step, two-carbon homologation of aldehydes and ketones to yield α,β-unsaturated carbonyl compounds [1].

1 Preformed, isolable crystalline solid reagent
2 Direct installation of α,β-unsaturated aldehydes
3 Defined purity and ambient storage under inert conditions

Why Formyl Methylenetriphenylphosphorane Cannot Be Replaced


Although several triphenylphosphorane-based Wittig reagents serve two-carbon homologation, the nature of the carbanion-stabilizing substituent dictates the oxidation state and functional group of the immediate product, with direct consequences for step count, atom economy, and purification burden. The formyl-stabilized ylide delivers an α,β-unsaturated aldehyde in a single operation [1]. In contrast, the methoxy-stabilized analog (methoxymethylenetriphenylphosphorane, CAS 20763-31-5) furnishes an enol ether that mandates a subsequent acid-catalyzed hydrolysis to liberate the homologous aldehyde, adding a step and generating methanol as a waste stream [2]. The ester-stabilized ylide (carbethoxymethylenetriphenylphosphorane, CAS 1099-45-2) yields an α,β-unsaturated ester, necessitating a further reduction–oxidation sequence if the aldehyde is the target. These divergent pathways mean that swapping formyl methylenetriphenylphosphorane for another ylide is not a drop-in replacement; it constitutes a change in synthetic route that must be re-validated for yield, purity, and regulatory compliance.

Product oxidation state mismatch
Ester- or ketone-stabilized ylides deliver enoates or enones, requiring additional reduction/oxidation steps to reach the enal oxidation state. The direct enal output of formyl ylide may not be replicated.
Preformed vs. in situ generation
The phosphonium salt precursor (formylmethyl)triphenylphosphonium chloride demands in situ deprotonation and cannot provide the stoichiometric control of the preformed, isolable phosphorane.
Reactivity and ambident selectivity shifts
Formyl and acetyl ylides exhibit measurably different C- vs. O-attack partitioning and nucleophilicity parameters; substitution may alter reaction rates and regioisomer distribution.

Quantitative Differentiation Evidence


Solid-State Storability vs. Unstabilized Ylides

Formyl methylenetriphenylphosphorane directly installs a formylmethylene unit onto a carbonyl electrophile, yielding the α,β-unsaturated aldehyde in a single synthetic transformation. In contrast, methoxymethylenetriphenylphosphorane—a widely used one-carbon-homologating ylide—first forms an enol ether that must be hydrolyzed under aqueous acid to unmask the aldehyde [1]. This fundamental mechanistic difference translates into a minimum of one additional reaction vessel, work-up, and purification step when the methoxy ylide is used to achieve the same aldehyde product. For a typical Wittig condensation between an aldehyde (R-CHO) and the ylide, the formyl ylide affords R-CH=CH-CHO directly, whereas the methoxy ylide affords R-CH=CH-OCH₃, requiring a subsequent H₃O⁺-mediated hydrolysis [2]. In a reported synthesis of trans-4,5-epoxy-(E)-2-decenal, the Wittig chain elongation with formylmethylene triphenylphosphorane proceeded in good overall yield without an intermediate hydrolysis step [3].

Solid-state storability
Class-level
Target: Isolable crystalline solid, mp 185–188 °C, 97% purity, storable under inert atmosphere
Unstabilized ylides: Not isolable as solids; require in situ generation immediately before use
Supports procurement of a defined, preformed reagent; eliminates stoichiometric variability.
Class-level comparison; physical form advantage over non-isolable ylides.
Organic Synthesis Wittig Reaction Aldehyde Homologation Process Chemistry

Direct Enal Formation vs. Ester Ylides

Formyl-stabilized phosphonium ylides exhibit both cis and trans isomers in their NMR spectra, a property not shared by their β-keto-stabilized counterparts (e.g., acetylmethylenetriphenylphosphorane), which populate only one observable isomer under standard conditions [1]. The formyl-substituted ylide (3a) shows a solvent-dependent trans/cis ratio; the proportion of the trans isomer increases with increasing solvent solvating power. In contrast, β-keto ylides show only a single isomer population due to stronger intramolecular chelation [1]. This isomerism is observable by ¹H and ¹³C NMR and can serve as a diagnostic for ylide identity and purity in procurement quality control. The parent formylmethylene phosphorane (3a) displays two distinct sets of resonances corresponding to the cis and trans rotamers, with the rotational barrier measurable by variable-temperature NMR [1]. The α-formylbenzylidene analog (3b) further exhibits a solvent-dependent isomer ratio, confirming that this behavior is intrinsic to the formyl-stabilized subclass [2].

Direct enal vs. enoate
Head-to-head
Formyl ylide: Single-step Wittig → α,β-unsaturated aldehyde
Ester ylides (Ph₃P=CHCO₂Et/Me): Enoate product → additional reduction + oxidation steps to reach enal; estimated cumulative yield penalty ~20–40% per extra step
Reduces synthetic step count when enal is the target functional group.
Based on carbohydrate-derived aldehyde models.
NMR Spectroscopy Ylide Conformation Rotational Isomerism Quality Control

Epoxy Resin Catalysis: Selectivity and Thermal Stability

In epoxy resin advancement reactions—the step-growth polymerization of liquid epoxy resins with bisphenols to produce solid, high-molecular-weight linear poly(hydroxyethers)—formyl methylenetriphenylphosphorane functions as a highly selective latent catalyst [1]. The patent literature explicitly compares it against two established commercial catalysts: ethyltriphenylphosphonium iodide and ethyltriphenylphosphonium acetate–acetic acid complex [1]. The formylmethylenetriphenylphosphorane catalyst demonstrated superior storage stability in precatalyzed liquid resin compositions [1] and was "surprisingly less sensitive to deactivation by heat" than both comparator catalysts [1]. Elevated-temperature resistance to deactivation permits accelerated advancement reactions at higher temperatures, yielding acceptable advanced resins in "perceptibly shorter reaction times" [1]. The advanced resins produced exhibit Gardner Color readings of <3 and high clarity, critical for coating applications [1]. The catalyst is effective over a temperature range of approximately 50 °C to 225 °C [1].

Epoxy catalysis selectivity
Head-to-head
Formyl phosphorane: Patent-reported higher storage stability, thermal robustness (up to 225 °C), and linear resin selectivity vs. ethyltriphenylphosphonium catalysts
Ethyltriphenylphosphonium I⁻ / acetate·AcOH: Greater sensitivity to heat deactivation; lower precatalyzed resin stability
Reported thermal stability advantage may support higher-temperature processing.
U.S. Patent 4,389,520; qualitative comparison under advancement conditions.
Epoxy Resin Advancement Catalysis Latent Catalyst Industrial Coatings

Ambident Reactivity vs. Acetyl-Stabilized Ylide

A novel mixed ethyl dimethoxybenzyl acetal derivative of formylmethylenetriphenylphosphorane was developed for the stereoselective construction of a cis-configured alkene intermediate en route to halichondrin B, a marine natural product with potent in vivo antitumor activity [1]. Upon reaction with an aldehyde derived from methyl isopropylidene D-riboside, the modified ylide delivered the cis alkene with high stereoselectivity [1]. The resulting cis-alkene was then subjected to osmium tetraoxide-catalyzed vicinal dihydroxylation, acetonide protection, and neutral DDQ-mediated acetal hydrolysis to yield two diastereomeric aldehydes in excellent overall yield [1]. This stereochemical outcome contrasts with the typical trans (E)-selectivity observed with unstabilized or ester-stabilized Wittig reagents under standard conditions. While this evidence is specific to a protected acetal derivative rather than the parent ylide, it demonstrates the tunable stereoselectivity accessible through the formyl ylide scaffold, a capability not generally available with simpler alkylidene phosphoranes [1].

Ambident reactivity
Head-to-head
Mayr N/sN parameters for C- and O-attack determined experimentally; formyl (1) vs. acetyl (2) ylide show distinct nucleophilicity values, enabling rate prediction over ~40 orders of magnitude.
Supports quantitative reactivity and regioselectivity prediction.
Data from Byrne et al. JACS 2016; consult primary source for exact parameters.
Total Synthesis Stereoselectivity Natural Products Halichondrin

NMR-Observable Cis/Trans Isomerism vs. β-Keto Ylides

Formyl methylenetriphenylphosphorane can be readily prepared in ¹³C-labeled form via a one-pot reduction of ethyl [1,2-¹³C₂]bromoacetate with diisobutylaluminium hydride, followed by reaction with triphenylphosphine and triethylamine, yielding [1,2-¹³C₂]formylmethylenetriphenylphosphorane [1]. This isotopically labeled ylide was employed in consecutive Wittig reactions—first with methyl 5(S),6(R)-epoxy-6-formylhexanoate, then with Z-3-nonen-1-triphenylphosphorane—to produce [8,9,10,11-¹³C₄]LTA₄ methyl ester, which was readily converted to [8,9,10,11-¹³C₄]leukotriene C₄ [1]. The ability to incorporate four ¹³C atoms at defined positions through sequential Wittig chemistry using a single labeled ylide building block is a distinctive feature of this reagent class, enabling the preparation of isotopologues for mass spectrometry-based quantification and metabolic tracing studies [2].

NMR cis/trans isomerism
Head-to-head
Formyl-stabilized ylides display both cis and trans isomers observable by NMR; β-keto analogs show a single isomer. Solvent-dependent isomer ratios provide a conformational handle.
Enables pre-reaction configurational quality control via NMR.
Tetrahedron 1972; isomerism absent in acetyl-stabilized series.
Isotopic Labeling Leukotriene Carbon-13 Metabolomics

Synthetic Scope: Cinnamaldehyde and Bioactive Enals

Formyl methylenetriphenylphosphorane is commercially available from multiple major chemical suppliers with consistent purity specifications. Thermo Scientific (Alfa Aesar) supplies the compound at 97% purity, with the note that it may contain up to approximately 3% water . AKSci lists a minimum purity specification of 97% with a melting point range of 183–188 °C . Chem-Impex International offers the compound at ≥98% purity (by TLC) . These purity levels are comparable to or exceed those of the closely related methoxymethylenetriphenylphosphorane, which is typically prepared and used in situ rather than supplied as a stable isolated solid [1]. The availability of formyl methylenetriphenylphosphorane as a bench-stable, off-the-shelf crystalline solid—in contrast to the in situ generation required for the methoxy analog—reduces setup time and improves lot-to-lot reproducibility for both academic and industrial users.

Synthetic scope
Reported
Established methodology for substituted cinnamaldehydes and isotopically labeled leukotriene C₄; general applicability across electron-rich and -deficient benzaldehydes.
Provides a validated starting point for enal-containing molecule synthesis.
Substrate-dependent yields; step-count advantage over ester-ylide routes.
Procurement Quality Assurance Purity Specification Supply Chain

Formyl Methylenetriphenylphosphorane – Key Applications


Direct One-Step Enal Synthesis in Medicinal Chemistry

In medicinal chemistry and process R&D laboratories, the direct conversion of aromatic or heteroaromatic aldehydes to the corresponding cinnamaldehyde or acrylaldehyde derivatives is a frequent transformation. Formyl methylenetriphenylphosphorane accomplishes this homologation in a single step, eliminating the enol ether hydrolysis stage required when methoxymethylenetriphenylphosphorane is used [1]. This single-step advantage is particularly valuable during structure–activity relationship (SAR) campaigns where dozens of analogs must be prepared rapidly, and in kilo-scale campaigns where each additional unit operation adds days to the production timeline [2].

Industrial Epoxy Advancement with Thermal Robustness

Core facilities and specialized analytical laboratories engaged in lipid mediator quantification by stable-isotope dilution LC-MS/MS benefit from the ability to prepare multiply ¹³C-labeled eicosanoids and leukotrienes using [1,2-¹³C₂]formylmethylenetriphenylphosphorane as a key C₂-building block [3]. The ylide's participation in consecutive Wittig reactions enables the installation of multiple labeled carbon atoms with regiochemical precision, producing internal standards such as [8,9,10,11-¹³C₄]leukotriene C₄ that are essential for accurate quantification in biological matrices [3].

Isotopically Labeled Lipid Synthesis with Preformed Ylide

Industrial coating formulators requiring solid, linear epoxy resins with Gardner Color <3 and high clarity for can coatings, automotive primers, and powder coatings can employ formyl methylenetriphenylphosphorane as a latent advancement catalyst [4]. Its superior thermal stability relative to ethyltriphenylphosphonium iodide and ethyltriphenylphosphonium acetate–acetic acid complex permits higher processing temperatures and shorter cycle times without catalyst deactivation, while its room-temperature latency ensures acceptable shelf-life of precatalyzed liquid resin formulations [4].

Stereochemical Probe via NMR-Visible Cis/Trans Isomerism

Total synthesis groups targeting marine polyether natural products (e.g., halichondrins) or prostaglandin-related scaffolds can exploit the tunable stereochemistry of protected formyl ylide derivatives to access cis-configured olefins that are difficult to obtain with conventional Wittig or Horner-Wadsworth-Emmons protocols [5]. The mixed acetal approach demonstrated in the halichondrin B synthesis provides a template for developing substrate-specific cis-selective Wittig conditions that complement the predominantly trans-selective methodologies dominating the synthetic literature [5].

Application
Selection Property
Validation Focus
One-step enal synthesis
Product oxidation state control
Synthetic step efficiency and aldehyde functional group integrity
Epoxy advancement catalysis
Reported thermal robustness profile
Selectivity and resin color endpoints under elevated-temperature processing
Isotope-labeled lipid synthesis
Preformed, purity-defined solid reagent
Reproducibility and stoichiometric control in multi-step isotopologue assembly
Stereochemical Wittig probe
NMR-observable isomerism
Pre-reaction configurational analysis and E/Z product correlation
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